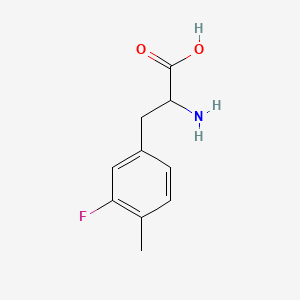![molecular formula C20H17N5O4 B2712795 6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034519-52-1](/img/structure/B2712795.png)
6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one is a compound of significant interest in pharmaceutical research. This molecule combines multiple functional groups that contribute to its potential as a therapeutic agent, particularly within the realms of oncology and neurology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one typically involves a multi-step process. Starting materials might include substituted benzo[d]oxazol-2-one derivatives and pyrido[2,3-d]pyrimidine intermediates. Key steps involve:
Formation of the benzo[d]oxazol-2(3H)-one core via cyclization reactions.
Incorporation of the piperidine-1-carbonyl group.
Fusion with the pyrido[2,3-d]pyrimidin-3(4H)-yl fragment under specific conditions such as heating with catalysts or reagents like palladium-carbon (Pd/C).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability. This might involve continuous flow reactions, use of automated synthesis platforms, and stringent control over reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially transforming the oxopyrido group into more oxidized derivatives.
Reduction: Reduction processes may target the oxo or piperidine carbonyl groups, resulting in corresponding alcohol or amine derivatives.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitutions, facilitating the addition of various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles like alkoxides or amines.
Major Products Formed: These reactions yield a range of derivatives, from hydroxylated forms to various substituted analogs, depending on the specific reaction conditions employed.
Aplicaciones Científicas De Investigación
6-(4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one has broad research applications:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential anticancer and neuroprotective properties are under study, focusing on its activity against specific cellular targets.
Industry: Used in materials science for creating advanced polymers or as a precursor in the manufacture of specialty chemicals.
Mecanismo De Acción
The compound likely exerts its effects through multiple mechanisms:
Molecular Targets: It may target specific enzymes or receptors involved in disease pathways, such as kinases or G-protein-coupled receptors.
Pathways Involved: Its activity might modulate signaling pathways critical for cell proliferation, apoptosis, or inflammation, such as the MAPK or PI3K/Akt pathways.
Comparación Con Compuestos Similares
6-(4-(4-oxopyrimidin-2-yl)piperidin-1-yl)benzo[d]oxazol-2(3H)-one
6-(4-(4-oxopyridin-3-yl)piperidin-1-yl)benzo[d]oxazol-2(3H)-one
6-(4-(4-oxoquinazolin-2-yl)piperidin-1-yl)benzo[d]oxazol-2(3H)-one
Exploring the complexities of this compound reveals just how intricate and fascinating the world of chemistry can be! Got another molecule on your mind, or are you curious about something else entirely?
Propiedades
IUPAC Name |
6-[4-(4-oxopyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carbonyl]-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c26-18(12-3-4-15-16(10-12)29-20(28)23-15)24-8-5-13(6-9-24)25-11-22-17-14(19(25)27)2-1-7-21-17/h1-4,7,10-11,13H,5-6,8-9H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJXJQYCWCTPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC5=C(C=C4)NC(=O)O5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-tert-butylphenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2712717.png)
![(E)-methyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2712719.png)

![4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2712721.png)

![N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide](/img/structure/B2712724.png)

![5-Ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B2712727.png)
![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2712728.png)



![3-(4-cyanophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2712735.png)
